Biochemical CSF-1R Inhibitory Potency of c-Fms-IN-13
c-Fms-IN-13 exhibits a biochemical IC50 of 17 nM against FMS kinase (CSF-1R/c-Fms) in an enzymatic assay [1]. This value is comparable in magnitude to PLX3397 (IC50 20 nM against cFMS) and GW2580 (IC50 30 nM against cFMS) , placing c-Fms-IN-13 within the moderate-to-high potency range for this target class. However, BLZ945 achieves substantially greater potency with an IC50 of 1 nM [2], representing a 17-fold difference. Note that the assay conditions (ATP concentration, substrate, detection method) for the c-Fms-IN-13 IC50 measurement are not publicly documented, precluding rigorous cross-assay comparison.
| Evidence Dimension | CSF-1R biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | PLX3397: 20 nM; GW2580: 30 nM; BLZ945: 1 nM |
| Quantified Difference | 1.18× more potent than PLX3397 (nominal); 1.76× more potent than GW2580; 17× less potent than BLZ945 |
| Conditions | Biochemical kinase assay; specific assay parameters for c-Fms-IN-13 not publicly documented |
Why This Matters
Potency alone does not justify procurement; selectivity and assay context are equally critical, yet these data are unavailable for c-Fms-IN-13.
- [1] TargetMol, 'c-Fms-IN-13 Biological Activity,' IC50 = 17 nM against FMS kinase. View Source
- [2] TargetMol, 'BLZ945 Data Sheet,' CSF-1R IC50 = 1 nM. View Source
